3-Chloro-2-cyanopyridine
Overview
Description
3-Chloro-2-cyanopyridine is an organic compound with the molecular formula C6H3ClN2. It is a derivative of pyridine, where a chlorine atom and a cyano group are substituted at the second and third positions, respectively. This compound is a white to light yellow crystalline solid and is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Chloro-2-cyanopyridine has a wide range of applications in scientific research:
Safety and Hazards
3-Chloro-2-cyanopyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and avoid ingestion . It should be stored in a well-ventilated place and kept tightly closed .
Mechanism of Action
Target of Action
3-Chloro-2-cyanopyridine is primarily used in the synthesis of various organic compounds. It is often used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in many metal-catalyzed cross coupling reactions . In the case of Suzuki-Miyaura cross-coupling, the organoboron reagent (which could be derived from this compound) transfers the organic group to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical transformations it undergoes in the body .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic molecules, including pharmaceuticals and materials .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base, and is typically performed under mild, environmentally benign conditions . The stability of this compound can be affected by factors such as temperature, light, and the presence of moisture or oxygen .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-cyanopyridine has been found to interact with certain enzymes such as nitrilase and nitrile hydratase . These enzymes are involved in the conversion of nitriles to corresponding acids or amides . The nitrilase enzyme, in particular, has shown high activity towards this compound .
Molecular Mechanism
This reaction involves the coupling of an organoboron compound with a halide or pseudohalide under palladium catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2-cyanopyridine typically involves the chlorination of 3-cyanopyridine-N-oxide. One common method includes dissolving 3-cyanopyridine-N-oxide and bis(trichloromethyl)carbonate in an organic solvent, followed by the dropwise addition of an organic alkali at temperatures ranging from -5 to 40 degrees Celsius. The mixture is then heated to 30 to 75 degrees Celsius to complete the reaction. After the reaction, the product is separated and purified to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer chlorinating reagents to minimize environmental impact. For instance, bis(trichloromethyl)carbonate is preferred over traditional chlorinating agents like thionyl chloride or phosphorus oxychloride, as it reduces the generation of hazardous by-products such as sulfur dioxide and phosphoric waste .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-cyanopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild and functional group-tolerant conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon can reduce the cyano group to an amine.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura coupling.
Reduction Products: Aminopyridines from the reduction of the cyano group.
Comparison with Similar Compounds
3-Cyanopyridine: Lacks the chlorine substituent and is used in the synthesis of nicotinamide (vitamin B3).
2-Chloro-3-cyanopyridine: Similar structure but with the chlorine and cyano groups swapped, used in different synthetic applications.
3-Chloropyridine: Lacks the cyano group and is used in various organic syntheses.
Uniqueness: 3-Chloro-2-cyanopyridine is unique due to its dual functional groups (chlorine and cyano), which provide versatility in chemical reactions. This dual functionality allows it to participate in a broader range of synthetic transformations compared to its analogs, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
3-chloropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPLFBIGFQFIDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347474 | |
Record name | 3-Chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38180-46-0 | |
Record name | 3-Chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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